molecular formula C10H14Br2 B019736 1,3-Dibromoadamantane CAS No. 876-53-9

1,3-Dibromoadamantane

Cat. No. B019736
CAS RN: 876-53-9
M. Wt: 294.03 g/mol
InChI Key: HLWZKLMEOVIWRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3-Dibromoadamantane and its derivatives can be synthesized through various chemical reactions, including the reaction of alkyn-1-ylsilanes with 1-boraadamantane, which results in derivatives with a Si-H-B bridge confirmed by molecular structure analysis in both the solid state and solution (Wrackmeyer, Milius, & Tok, 2003). The reactions of 1,3-dihaloadamantanes with carbanions in DMSO have also been explored, revealing ring-opening reactions to bicyclo[3.3.1]nonane derivatives via the S(RN)1 mechanism (Lukach, Santiago, & Rossi, 1997).

Molecular Structure Analysis

The structure and bonding nature of derivatives related to 1,3-dibromoadamantane, such as 3-methyl-1-boraadamantane, have been analyzed through methods like gas electron diffraction and NBO/AIM analyses. These studies provide insights into the pyramidal configuration of the boron atom and the deviations from ideal geometries due to the tension in the tricyclic frameworks (Vishnevskiy et al., 2012).

Chemical Reactions and Properties

1,3-Dibromoadamantane and its derivatives participate in various chemical reactions that lead to the formation of novel structures. For example, the reactivity of 1-boraadamantane towards di(1-alkynyl)silicon and -tin compounds results in the formation of 7-metalla-2,5-diboranorbornane derivatives, showcasing the compound's versatility in synthetic chemistry (Wrackmeyer, Milius, Klimkina, & Bubnov, 2001).

Physical Properties Analysis

The physical properties of 1,3-dibromoadamantane derivatives, such as their crystalline structures and conformational behaviors, can be inferred from related compounds like 1,3,5,7-tetrabromoadamantane. These compounds form diamondoid-type molecular complexes with unique crystalline arrangements that contribute to their distinct physical properties (Reddy, Craig, & Desiraju, 1994).

Chemical Properties Analysis

The chemical properties of 1,3-dibromoadamantane are characterized by its reactivity towards various nucleophiles and the ability to form complex structures through organoboration reactions. These reactions not only expand the utility of 1,3-dibromoadamantane in synthetic organic chemistry but also offer a pathway to novel adamantane derivatives with potential applications in materials science and beyond (Wrackmeyer, 2001).

Scientific Research Applications

1. Nanoporous Organic Polymer Synthesis

  • Application Summary : 1,3-Dibromoadamantane is used as a crosslinker in the synthesis of a nanoporous organic polymer (NOP-Ad-1) for the adsorption/separation of benzene and cyclohexane .
  • Methods of Application : NOP-Ad-1 is synthesized through a Friedel–Crafts reaction between cycloaliphatic 1,3-dibromadantane and aromatic hexaphenylbenzene .
  • Results/Outcomes : At 298 K and P / P0 = 0.95, NOP-Ad-1 can uptake 989 mg g −1 benzene and 441 mg g −1 cyclohexane. Moreover, as the benzene vapor ratio increased from 20% to 80%, the Bz/Cy selectivity of NOP-Ad-1 gradually decreased from 1.75 to 1.24 .

2. Synthesis of Unsaturated Adamantane Derivatives

  • Application Summary : 1,3-Dibromoadamantane is used in the synthesis of unsaturated adamantane derivatives, which are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Methods of Application : 1,3-Dibromoadamantane is used in the synthesis of 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .
  • Results/Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

3. Preparation of 1,3-bis (phenyldimethylsilyl)adamantine

  • Application Summary : 1,3-Dibromoadamantane is used in the preparation of 1,3-bis (phenyldimethylsilyl)adamantine .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
  • Results/Outcomes : The outcomes of this application are not specified in the source .

4. Clinical Applications

  • Application Summary : Derivatives of adamantane, such as those that can be synthesized from 1,3-Dibromoadamantane, have been used in the treatment of a number of socially significant diseases .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results/Outcomes : Clinically used adamantane derivatives, such as amantadine, memantine, rimantadine, tromantadine, adapalene, saxagliptin, and vildagliptin, have proven their effectiveness in the treatment of a number of diseases .

5. Synthesis of Diamondoids

  • Application Summary : 1,3-Dibromoadamantane is used in the synthesis of diamondoids, which are diamond-like bulky polymers .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
  • Results/Outcomes : Diamondoids synthesized from 1,3-Dibromoadamantane can be used as monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .

6. Adsorption/Separation of Benzene and Cyclohexane

  • Application Summary : 1,3-Dibromoadamantane is used as a crosslinker in the synthesis of a nanoporous organic polymer (NOP-Ad-1) for the adsorption/separation of benzene and cyclohexane .
  • Methods of Application : NOP-Ad-1 is synthesized through a Friedel–Crafts reaction between cycloaliphatic 1,3-dibromadantane and aromatic hexaphenylbenzene .
  • Results/Outcomes : At 298 K and P / P0 = 0.95, NOP-Ad-1 can uptake 989 mg g −1 benzene and 441 mg g −1 cyclohexane. Moreover, as the benzene vapor ratio increased from 20% to 80%, the Bz/Cy selectivity of NOP-Ad-1 gradually decreased from 1.75 to 1.24 .

Safety And Hazards

1,3-Dibromoadamantane should be handled with care to avoid inhalation of dusts. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Future Directions

1,3-Dibromoadamantane has potential applications in the synthesis of nanoporous organic polymers for effective benzene and cyclohexane adsorption/separation . It also plays a significant role in the chemistry of unsaturated adamantane derivatives .

properties

IUPAC Name

1,3-dibromoadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Br2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWZKLMEOVIWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295483
Record name 1,3-Dibromoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromoadamantane

CAS RN

876-53-9
Record name 1,3-Dibromoadamantane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102289
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dibromoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
ER Talaty, AE Cancienne, AE Dupuy - Journal of the Chemical Society …, 1968 - pubs.rsc.org
A procedure for the preparation of 1,3-dibromoadamantane in high yield has been evolved. It involves the reaction of adamantane with bromine in the presence of a catalyst (boron …
Number of citations: 8 pubs.rsc.org
GL Baughman - The Journal of Organic Chemistry, 1964 - ACS Publications
The reaction residue consisted of 3.5 g. of red oil. Distilla-tion of this residue under reducedpressure gave small amounts of materials which were not investigated completely. 9 …
Number of citations: 42 pubs.acs.org
P Negrier, BB Hassine, M Barrio, M Romanini… - …, 2020 - pubs.rsc.org
The polymorphism of 1,3-dimethyladamantane (13DMA), 1,3-adamantanediol (13DOHA) and 1,3-dibromoadamantane (13DBrA) has been studied by X-ray powder diffraction, density …
Number of citations: 8 pubs.rsc.org
S Inomata, Y Harada, S Matsuoka, T Ishizone - Tetrahedron, 2013 - Elsevier
A series of novel 1,3-dehydroadamantanes (DHAs) possessing phenyl or alkoxyl substituents, such as 5-phenyl-1,3-dehydroadamantane, 5-butyl-7-phenyl-1,3-dehydroadamantane, 5-…
Number of citations: 13 www.sciencedirect.com
EA Ivleva, EV Simatova, VV Klepikov… - Russian Journal of …, 2023 - Springer
3-Dibromoadamantane derivatives reacted with fuming nitric acid to give mixtures of products with a 2-oxaadamantane skeleton. 1, 3-Diiodoadamantane analogs under similar …
Number of citations: 0 link.springer.com
JT Roberts, BR Rittberg, P Kovacic… - The Journal of …, 1980 - ACS Publications
IVyV-Dihalo derivatives of (1-adamantyl)-and neopentylamine are converted to the corresponding alkyl halides in excellent yields (88-94%) during GLC at 155-330 C. Decomposition …
Number of citations: 8 pubs.acs.org
H Hamill, A Karim, MA McKervey - Tetrahedron, 1971 - Elsevier
Aluminium bromide-catalyzed bromination of either exo- or endo-2,3-trimethylenenorbornane gives 1,3,6-tribromoadamantane, 1,3,5-tribromoadamantane and 1,2,3,5,6,7-…
Number of citations: 17 www.sciencedirect.com
Y Hattori, T Miyajima, M Sakai, Y Nagase, N Nemoto - Polymer, 2008 - Elsevier
Novel polysiloxane derivative having adamantyl moiety in the main chain (P1) was synthesized and characterized by differential scanning calorimetry (DSC), thermogravimetry (TG), …
Number of citations: 41 www.sciencedirect.com
YM Pai, E Wanek, WP Weber - Journal of organometallic chemistry, 1984 - Elsevier
Dimethylsilyl- and 1,3-bis(dimethylsilyl)adamantane have been prepared in low yield by Wurtz reaction of dimethylchlorosilane with 1-chloroadamantane or 1,3-dichloroadamantane, …
Number of citations: 13 www.sciencedirect.com
MAXR PETERSON JR - 1971 - search.proquest.com
University Microfilms Page 1 INFORMATION TO USERS This dissertation was produced from a microfilm copy of the original document. While the most advanced technological means …
Number of citations: 0 search.proquest.com

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